molecular formula C10H7F3O B3059455 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene CAS No. 17061-88-0

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

Cat. No.: B3059455
CAS No.: 17061-88-0
M. Wt: 200.16 g/mol
InChI Key: AJDWOYCSPDTSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene ( 585-49-9) is a high-value chemical building block characterized by its benzene ring functionalized with a propargyl ether group and a strongly electron-withdrawing trifluoromethyl group. This structure makes it a versatile intermediate for click chemistry and the development of advanced materials and pharmaceuticals. The compound has a molecular formula of C 10 H 9 F 3 O and a molecular weight of 202.17 g/mol . In polymer science, this compound serves as a key monomer for synthesizing sulfonated polytriazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click polymerization . The resulting polymers are investigated as potential Proton Exchange Membranes (PEMs) for fuel cell applications, where the incorporated trifluoromethyl groups enhance properties such as thermal stability, mechanical strength, and water management capability . The propargyl ether group is highly reactive in click chemistry, allowing for the efficient and regioselective formation of 1,2,3-triazole linkages, which can create pathways for proton conduction within the polymer matrix . Furthermore, the structural motifs present in this reagent—specifically the trifluoromethyl group and alkyne functionality—are prevalent in medicinal chemistry. The trifluoromethyl group is known to improve a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common feature in agrochemicals and pharmaceuticals . The terminal alkyne allows for the modular synthesis of complex triazole-containing derivatives, which are privileged scaffolds in drug discovery due to their ability to mimic amide bonds and participate in hydrogen bonding, thereby improving pharmacokinetic properties . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDWOYCSPDTSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561165
Record name 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-88-0
Record name 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)phenol and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the phenol group.

    Reaction Mechanism: The deprotonated phenol undergoes nucleophilic substitution with propargyl bromide to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Medicinal Chemistry:

    Chemical Biology: Used in studies to understand the interactions between small molecules and biological systems.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

    Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Synthesis Yield Reference
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene -OCH₂C≡CH, -CF₃ (meta) C₁₀H₇F₃O 202.16 Click chemistry, polymer intermediates Not reported
1-Fluoro-3-(prop-2-yn-1-yloxy)benzene -OCH₂C≡CH, -F (meta) C₉H₆FO 152.14 Antimicrobial agents 77%
1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene -OCH₂CH=CH₂, -CF₃ (meta) C₁₀H₉F₃O 202.17 Limited cross-etherification reactivity Not reported
1-[(1R)-1-Methoxyethyl]-3-(trifluoromethyl)benzene -CH(OCH₃)CH₃, -CF₃ (meta) C₁₀H₁₁F₃O 204.19 Pharmaceutical intermediates Not reported
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene -(CH₂)₃Br, -CF₃ (meta) C₁₀H₁₀BrF₃ 267.09 Nucleophilic substitution reactions 20–51%

Key Observations:

Reactivity in Click Chemistry : The propargyl ether group in this compound enables efficient triazole formation, unlike allyl ether (e.g., 1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene), which lacks terminal alkyne reactivity .

Synthetic Feasibility : Yields vary significantly with substituents. Bromoethyl derivatives (e.g., 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene) show lower yields (20–51%) due to steric and electronic challenges, while fluoro analogs achieve higher yields (77%) .

Steric and Electronic Effects : The trifluoromethyl group reduces reactivity in etherification reactions. For instance, cross-etherification failed for 1-(1-(benzyloxy)ethyl)-3-(trifluoromethyl)benzene, likely due to steric hindrance from the -CF₃ group .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability in bioactive compounds .
  • Thermal Stability : Propargyl ethers exhibit thermal lability, enabling polymerization at mild temperatures, whereas methoxyethyl derivatives (e.g., 1-[(1R)-1-Methoxyethyl]-3-(trifluoromethyl)benzene) are more stable .

Biological Activity

Structure and Composition

  • Chemical Formula : C₁₀H₇F₃O
  • Molecular Weight : 200.16 g/mol
  • CAS Number : 17061-88-0

The presence of the trifluoromethyl group (-CF₃) imparts unique electronic properties, enhancing the compound's stability and reactivity.

Synthesis

The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene typically involves:

  • Starting Materials : 3-(trifluoromethyl)phenol and propargyl bromide.
  • Reaction Conditions : Conducted under basic conditions using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
  • Mechanism : Nucleophilic substitution where the deprotonated phenol reacts with propargyl bromide.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, potentially modulating biochemical pathways through enzyme inhibition or receptor binding:

  • Molecular Targets : Enzymes, receptors, and other proteins.
  • Pathways Involved : May alter protein conformation or bind to active sites, influencing metabolic processes.

Potential Applications

  • Medicinal Chemistry : The compound's structure suggests it could be a valuable lead in drug development due to its potential biological interactions.
  • Organic Synthesis : Serves as a building block for synthesizing more complex organic molecules.
  • Materials Science : Its unique properties may be exploited in developing novel functional materials.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity Potential
1-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzeneSimilar trifluoromethyl groupPotential enzyme interactions
1-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzeneDifferent position of trifluoromethyl groupVariations in reactivity and applications

The positional difference of the trifluoromethyl group significantly influences the reactivity and interaction profiles of these compounds.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on structurally similar compounds highlights their biological activity:

  • Enzyme Inhibition Studies : Compounds with similar structural motifs have shown significant inhibitory effects on various enzymes, suggesting that this compound may exhibit similar properties.
    • For instance, studies indicate that aryl ether derivatives can inhibit nitric oxide synthase (nNOS), which plays a critical role in vascular regulation .
  • Receptor Binding : Research indicates that compounds containing trifluoromethyl groups often interact with biological receptors, indicating potential therapeutic applications .
  • Toxicological Assessments : Investigations into the safety profiles of related compounds reveal that while some exhibit low toxicity, others may induce oxidative stress through metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.